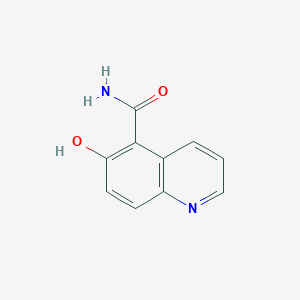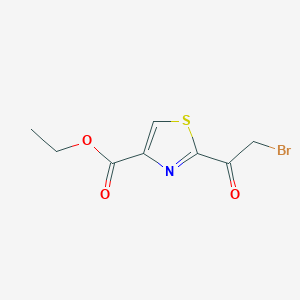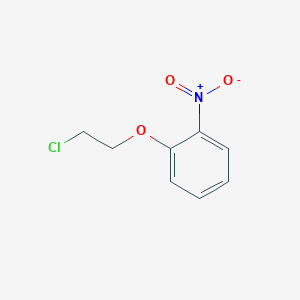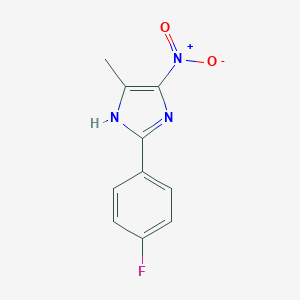
2-(4-Fluorophenyl)-5-methyl-4-nitro-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMNI and has a molecular formula of C10H8FN3O2.
Wirkmechanismus
The mechanism of action of FMNI is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death.
Biochemische Und Physiologische Effekte
FMNI has been shown to have various biochemical and physiological effects in cells. It has been found to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c. It also inhibits the activity of certain enzymes and proteins in cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
FMNI has several advantages for use in lab experiments. It is a fluorescent probe that can be used to study protein-ligand interactions with high sensitivity. It is also a potential anticancer agent that can be used to study the mechanisms of cancer cell death. However, FMNI has some limitations for lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of FMNI. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of FMNI as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, FMNI can be used as a tool to study various biological processes and protein-ligand interactions.
Synthesemethoden
The synthesis of FMNI involves the reaction of 4-fluoroaniline, 2-methylimidazole, and nitroethane. The reaction mixture is then heated and stirred for several hours to produce the final product.
Wissenschaftliche Forschungsanwendungen
FMNI has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe to study protein-ligand interactions and as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
104575-41-9 |
|---|---|
Produktname |
2-(4-Fluorophenyl)-5-methyl-4-nitro-1h-imidazole |
Molekularformel |
C10H8FN3O2 |
Molekulargewicht |
221.19 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-4-methyl-5-nitro-1H-imidazole |
InChI |
InChI=1S/C10H8FN3O2/c1-6-10(14(15)16)13-9(12-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
CSWDWMZPZDWCGP-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
SMILES |
CC1=C(NC(=N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Synonyme |
2-(4-FLUORO-PHENYL)-4-METHYL-5-NITRO-1H-IMIDAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



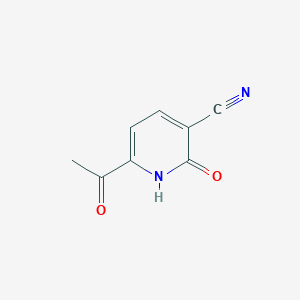
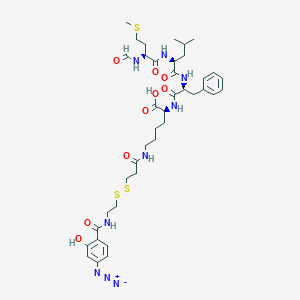
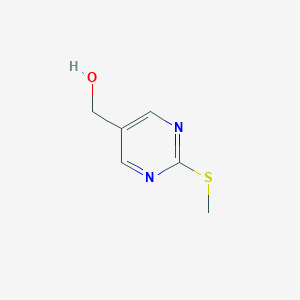
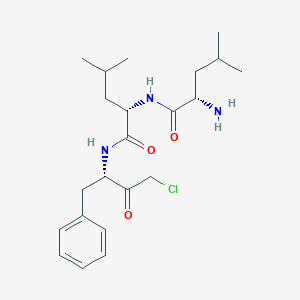
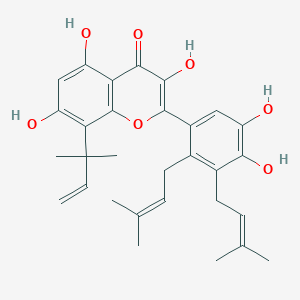
![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
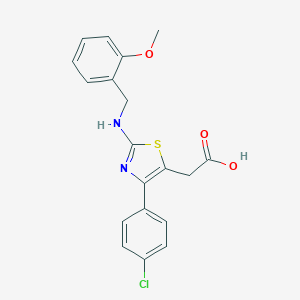
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
